2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide
Description
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. The pyrimidine ring is linked via an amino group to an acetamide moiety, which is further connected to a 4-methoxyphenethyl group.
Properties
Molecular Formula |
C17H22N4O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H22N4O2/c1-12-10-13(2)21-17(20-12)19-11-16(22)18-9-8-14-4-6-15(23-3)7-5-14/h4-7,10H,8-9,11H2,1-3H3,(H,18,22)(H,19,20,21) |
InChI Key |
QXWVNYAJNQFQKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)NCCC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Acetamide Formation: The acetamide group is introduced by reacting the pyrimidine derivative with acetic anhydride or acetyl chloride in the presence of a base.
Methoxyphenethyl Group Attachment: The final step involves coupling the methoxyphenethyl group to the acetamide derivative using suitable coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N4-Acetylsulfamethazine (N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide)
- Structural Differences: Replaces the acetamide’s amino linker with a sulfonamide (-SO₂NH-) group.
- Activity : Primarily antitubercular, with elemental analysis confirming purity (C: 47.08%, H: 4.84%, N: 10.78%) .
- Key Insight : Sulfonamide derivatives exhibit broader antibacterial activity compared to acetamides due to enhanced binding to bacterial dihydropteroate synthase .
Azolyl Pyrimidine Derivatives (e.g., 9c and 10c)
- Structural Differences: Incorporate azole rings (thiazole, imidazole) linked via aminoacetamide to a diphenylpyrimidine core.
- Activity :
- Key Insight : Azole heterocycles enhance antimicrobial potency by interacting with fungal cytochrome P450 enzymes or bacterial cell membranes.
ZCL 278 (2-(4-Bromo-2-chlorophenoxy)-N-[[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]carbamothioyl]acetamide)
- Structural Differences: Contains a bromo-chlorophenoxy group and a thiourea (-NCS-) linker.
- Activity : Potent Cdc42 inhibitor (Kd = 6.4 µM), suppressing cell motility in PC3 prostate cancer cells .
- Key Insight : Halogenated aromatic groups and thiourea linkages enhance enzyme binding specificity, absent in the target compound.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide
- Structural Differences: Substitutes the amino (-NH-) linker with a sulfanyl (-S-) group.
- Activity: Demonstrated in crystallographic studies; dihedral angle (91.9°) between pyrimidine and benzene rings suggests non-planar geometry, affecting binding .
- Key Insight : Sulfur linkages alter electronic properties (e.g., shorter C-S bonds: 1.759 Å vs. 1.795 Å for Csp³-S), influencing pharmacokinetics .
Thiadiazole-Benzothiazole Derivatives
- Structural Differences : Replace pyrimidine with thiadiazole or benzothiazole cores.
- Activity : Two analogs showed 100% protection in maximal electroshock (MES) tests for anticonvulsant activity .
- Key Insight : Hydrophobic domains (e.g., benzothiazole) enhance blood-brain barrier penetration, suggesting the 4-methoxyphenethyl group in the target compound may similarly improve CNS targeting .
Structural-Activity Relationship (SAR) Analysis
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : ~350–400 g/mol (estimated for target compound), comparable to analogs like 298218-02-7 (318.35 g/mol) .
- Solubility : Methoxy groups increase polarity, but phenethyl chain adds hydrophobicity; logP likely ~2.5–3.5.
- Synthesis: Likely involves coupling 4,6-dimethyl-2-aminopyrimidine with 2-chloro-N-(4-methoxyphenethyl)acetamide, analogous to methods in .
Biological Activity
The compound 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide (often referred to as DM-PA) is a pyrimidine-derived compound that has garnered attention for its potential biological activities. This article reviews the biological activity of DM-PA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H25N5O
- Molecular Weight : 351.45 g/mol
- Structure : The compound features a pyrimidine ring and an acetamide functional group, which are crucial for its biological interactions.
1. Anticancer Activity
Recent studies have indicated that DM-PA exhibits significant anticancer properties. In vitro assays demonstrated that DM-PA inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC3 (Prostate Cancer) | 12 | Cell cycle arrest |
2. Antimicrobial Activity
DM-PA has also shown promising antimicrobial activity against a range of pathogens. Studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes is thought to contribute to its antibacterial effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
3. Anti-inflammatory Properties
In animal models, DM-PA demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Study 1: Anticancer Efficacy in Mouse Models
A study conducted on mouse models bearing human tumor xenografts revealed that treatment with DM-PA resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a novel therapeutic agent in oncology.
Case Study 2: Safety and Toxicology Assessment
In a preliminary toxicological assessment, DM-PA was administered to rats over a period of four weeks. The results indicated no significant adverse effects at doses up to 100 mg/kg body weight, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
